molecular formula C15H18N2O4 B7419321 N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide

N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide

Cat. No.: B7419321
M. Wt: 290.31 g/mol
InChI Key: NRPDVINQPKPRJR-UHFFFAOYSA-N
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Description

N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an oxane ring and an azetidinone moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[4-(4-oxoazetidin-2-yl)oxyphenyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13-8-14(17-13)21-12-5-3-11(4-6-12)16-15(19)10-2-1-7-20-9-10/h3-6,10,14H,1-2,7-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPDVINQPKPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the azetidinone intermediate.

    Formation of the Oxane Ring: The oxane ring is formed through an intramolecular cyclization reaction, often facilitated by a base or acid catalyst.

    Final Coupling Reaction: The final step involves coupling the oxane ring with the carboxamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the oxane ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Phenyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.

    N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-4-carboxamide: Another analog with the carboxamide group at a different position on the oxane ring.

Uniqueness

N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxane ring and an azetidinone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.

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